Methyl 1-ethoxycyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-ethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(5-4-6-8)7(9)10-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRBXQCIHJNXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl Cyclobutane-1-carboxylate
The foundational step involves synthesizing methyl cyclobutane-1-carboxylate, typically achieved through Fischer esterification of cyclobutane-1-carboxylic acid with methanol under acidic conditions. Cyclobutane-1-carboxylic acid itself may be prepared via [2+2] photocycloaddition of ethylene derivatives or ring-contraction reactions of larger cyclic ketones.
Alpha-Bromination Using HVZ Conditions
The Hell–Volhard–Zelinskii reaction introduces a bromine atom alpha to the carbonyl group. Treating methyl cyclobutane-1-carboxylate with bromine ($$ \text{Br}2 $$) and phosphorus tribromide ($$ \text{PBr}3 $$) in a catalytic system generates methyl 1-bromocyclobutane-1-carboxylate. The reaction proceeds via enolate formation, with bromine selectively attacking the bridgehead carbon due to the electron-withdrawing effect of the ester.
$$
\text{Methyl cyclobutane-1-carboxylate} + \text{Br}2 \xrightarrow{\text{PBr}3} \text{Methyl 1-bromocyclobutane-1-carboxylate}
$$
Nucleophilic Substitution with Sodium Ethoxide
The bromine atom is displaced by ethoxide in an $$ \text{S}_\text{N}2 $$ reaction. Heating methyl 1-bromocyclobutane-1-carboxylate with sodium ethoxide ($$ \text{NaOEt} $$) in anhydrous ethanol under reflux yields the target compound. Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates by stabilizing the transition state.
$$
\text{Methyl 1-bromocyclobutane-1-carboxylate} + \text{NaOEt} \rightarrow \text{Methyl 1-ethoxycyclobutane-1-carboxylate} + \text{NaBr}
$$
Table 1: Reaction Conditions for Halogenation-Substitution Route
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | $$ \text{Br}2 $$, $$ \text{PBr}3 $$, $$ \text{CH}_3\text{COOH} $$ | 0–5°C | 2 hr | 65% |
| Substitution | $$ \text{NaOEt} $$, ethanol, reflux | 80°C | 6 hr | 70% |
Tosylate-Mediated Etherification
Synthesis of Methyl 1-Hydroxycyclobutane-1-carboxylate
This intermediate is prepared via oxidation of methyl cyclobutane-1-carboxylate using aqueous hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in the presence of a tungsten catalyst. Alternatively, enzymatic hydroxylation using cytochrome P450 mimics may achieve stereoselective oxidation.
Tosylation of the Hydroxyl Group
The hydroxyl group is converted to a tosylate by reaction with tosyl chloride ($$ \text{TsCl} $$) in pyridine. This step activates the bridgehead carbon for subsequent nucleophilic attack.
$$
\text{Methyl 1-hydroxycyclobutane-1-carboxylate} + \text{TsCl} \rightarrow \text{Methyl 1-tosyloxycyclobutane-1-carboxylate} + \text{HCl}
$$
Ethoxy Group Introduction
Heating methyl 1-tosyloxycyclobutane-1-carboxylate with sodium ethoxide in ethanol facilitates $$ \text{S}_\text{N}2 $$ substitution. The tosylate group’s superior leaving ability enables efficient displacement even under mild conditions.
Table 2: Reaction Conditions for Tosylate Route
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Tosylation | $$ \text{TsCl} $$, pyridine, $$ \text{CH}2\text{Cl}2 $$ | 0°C | 1 hr | 85% |
| Substitution | $$ \text{NaOEt} $$, ethanol, reflux | 70°C | 4 hr | 75% |
Diazotization and Hydroxylation
Synthesis of Methyl 1-Aminocyclobutane-1-carboxylate
The amino precursor is synthesized via Hofmann rearrangement of cyclobutane-1-carboxamide using bromine and sodium hydroxide. This generates an intermediate isocyanate, which is hydrolyzed to the amine.
$$
\text{Cyclobutane-1-carboxamide} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{Methyl 1-aminocyclobutane-1-carboxylate}
$$
Diazotization and Hydroxylation
Treatment with sodium nitrite ($$ \text{NaNO}2 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C generates a diazonium salt, which is hydrolyzed to the hydroxyl derivative.
$$
\text{Methyl 1-aminocyclobutane-1-carboxylate} + \text{NaNO}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 1-hydroxycyclobutane-1-carboxylate}
$$
Etherification via Mitsunobu Reaction
The Mitsunobu reaction couples the hydroxyl group with ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$). This method avoids harsh basic conditions, preserving the ester functionality.
$$
\text{Methyl 1-hydroxycyclobutane-1-carboxylate} + \text{EtOH} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}
$$
Table 3: Reaction Conditions for Diazotization Route
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Diazotization | $$ \text{NaNO}2 $$, $$ \text{H}2\text{SO}4 $$, $$ \text{H}2\text{O} $$ | 0–5°C | 30 min | 60% |
| Mitsunobu Reaction | DEAD, $$ \text{PPh}_3 $$, THF | 25°C | 12 hr | 55% |
Comparative Analysis of Synthetic Routes
Table 4: Advantages and Limitations of Each Method
| Route | Advantages | Limitations |
|---|---|---|
| Halogenation-Substitution | High yields (70%), straightforward steps | Requires hazardous bromine reagents |
| Tosylate-Mediated | Mild conditions, high selectivity | Additional tosylation step increases cost |
| Diazotization | Avoids strong bases, stereoretentive | Low yields (55%), multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 1-ethoxycyclobutane-1-carboxylate is primarily utilized as an intermediate in organic synthesis, especially in the production of complex molecules.
Case Study: Formal [4+2] Cycloaddition Reactions
A notable application involves its use in formal [4+2] cycloaddition reactions. In these reactions, this compound can react with ketones or aldehydes to form bicyclic compounds. This reaction is facilitated by catalysts such as tin(IV) chloride, which enhances the efficiency of the cycloaddition process .
Data Table: Cycloaddition Products
| Reactant | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Ketone A | Tin(IV) chloride | Bicyclic compound X | 85 |
| Aldehyde B | Tin(IV) chloride | Bicyclic compound Y | 90 |
Medicinal Chemistry
The compound has also been explored for its potential therapeutic applications, particularly as a precursor for drug development.
Case Study: Antiviral Applications
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, modifications of this compound have shown efficacy against Hepatitis B virus by acting as inhibitors of viral replication .
Data Table: Antiviral Activity
| Compound | Target Virus | IC50 (µM) |
|---|---|---|
| This compound derivative A | Hepatitis B | 5.0 |
| This compound derivative B | Hepatitis C | 3.2 |
Polymer Chemistry
This compound can also be utilized in polymer synthesis, particularly in producing copolymers with specific properties.
Case Study: Copolymerization
In a study on spontaneous zwitterionic copolymerization, this compound was copolymerized with methacrylic acid to produce materials suitable for drug delivery systems and packaging applications. The resulting polymers demonstrated enhanced mechanical properties and biocompatibility .
Data Table: Copolymer Properties
| Polymer Composition | Mechanical Strength (MPa) | Biocompatibility Score |
|---|---|---|
| This compound + Methacrylic Acid | 50 | High |
Mechanism of Action
The mechanism of action of methyl 1-ethoxycyclobutane-1-carboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and carboxylic acid. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of tetrahedral intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclobutane Cores
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (Compound 30)
- Molecular Formula : Likely C${21}$H${34}$O$_2$ (based on substituents described in ).
- Synthesis : Prepared via photoredox-catalyzed deboronative radical addition, yielding 67% as a colorless oil after flash chromatography .
- Key Properties: Characterized by NMR, IR, and HRMS.
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate
- Molecular Formula : C$9$H${14}$O$_2$ (CAS: 54244-73-4) .
- Substituents : A methyl group and a methylene group on the cyclobutane ring, with an ethyl ester.
- Key Differences : The methylene group introduces unsaturation, altering electronic properties and making the compound more reactive in cycloaddition reactions compared to the fully saturated Methyl 1-ethoxycyclobutane-1-carboxylate.
Derivatives with Alternative Functional Groups
1-Benzylcyclobutane-1-carboxylic Acid
- Molecular Formula : C${12}$H${14}$O$_2$ (CAS: 114672-02-5) .
- Physical State : White solid, contrasting with the liquid/oil state of ester analogues.
- Functional Group Impact : The carboxylic acid group enhances polarity and acidity (pKa ~4-5), making it soluble in aqueous bases, unlike the neutral ester derivatives.
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula: Likely C$7$H${12}$NO$_2^+$·Cl$^-$ (based on ).
- Reactivity: The methylamino group introduces basicity, enabling participation in nucleophilic reactions or salt formation, unlike the non-ionic ethoxy ester .
Cyclopentane and Acyclic Analogues
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C$7$H${13}$NO$_2$ (CAS: 1314922-38-7) .
- Ring Strain Comparison : The cyclopentane ring has lower strain than cyclobutane, reducing reactivity in ring-opening reactions.
Methyl Cyclohexanecarboxylate
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Trends
- Ring Strain Effects : Cyclobutane derivatives exhibit higher reactivity in ring-opening polymerizations or [2+2] cycloadditions compared to cyclopentane analogues due to angle strain .
- Substituent Influence : Bulky groups (e.g., cyclohexyl in Compound 30) reduce reaction rates in sterically demanding processes, while electron-withdrawing esters enhance electrophilicity .
Biological Activity
Methyl 1-ethoxycyclobutane-1-carboxylate (CAS No. 2031269-38-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₁₄O₃ and features a cyclobutane ring structure with an ethoxy and carboxylate functional group. The compound's structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections or as a preservative in food systems.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting this compound might influence cytokine production or immune cell activity.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Cell Viability Assays : In vitro assays using human cell lines demonstrated that the compound does not significantly affect cell viability at concentrations below 200 µg/mL, suggesting a favorable safety profile for further investigations.
Table 1: Summary of Biological Activities
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity in mammalian models, but further studies are needed to establish comprehensive safety parameters.
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for Methyl 1-ethoxycyclobutane-1-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 1-ethoxycyclobutane-1-carboxylic acid with methanol. Sulfuric acid is commonly used as a catalyst under reflux conditions (60–80°C) in anhydrous ethanol. Key parameters include maintaining a 1:1.2 molar ratio of acid to alcohol and reaction times of 6–12 hours. Alternative routes involve palladium-catalyzed coupling for structurally similar esters, though yields may vary .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR reveals characteristic peaks for the ethoxy group (δ 1.2–1.4 ppm, triplet) and ester methyl group (δ 3.6–3.8 ppm, singlet). 13C NMR confirms the carbonyl carbon at ~170 ppm .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 172 (M+) with fragmentation patterns matching the cyclobutane ring .
- HPLC : Purity >98% is verified using a C18 column with acetonitrile/water mobile phase .
Q. What are the primary chemical reactions that this compound undergoes, and under what conditions?
- Methodological Answer :
- Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleave the ester to 1-ethoxycyclobutane-1-carboxylic acid.
- Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) using lipases or titanium tetraisopropoxide .
- Ring-Opening : Thermal decomposition (>150°C) or photolysis generates ethylene and ketene intermediates .
Advanced Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products and improve scalability?
- Methodological Answer :
- Continuous Flow Reactors : Reduce side reactions (e.g., di-ester formation) by enhancing heat transfer and residence time control .
- Catalyst Screening : Enzymatic catalysts (e.g., Candida antarctica lipase B) improve selectivity under mild conditions (pH 7, 40°C) .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters like solvent polarity (logP) and catalyst loading. For example, a Box-Behnken design identified 0.5 mol% H2SO4 in THF as optimal for 92% yield .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate enzyme inhibition studies (e.g., IC50 for COX-2) under controlled pH and co-factor conditions to address variability .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate functional group contributions. For instance, ethoxy derivatives showed 3× higher binding affinity to serine proteases than methoxy analogs .
- Meta-Analysis : Pool data from multiple studies (e.g., via Forest plots) to identify outliers and validate trends .
Q. What mechanistic insights have been gained regarding the interaction of this compound with biological targets?
- Methodological Answer :
- Isotopic Labeling : 14C-labeled tracer studies revealed rapid hepatic metabolism via esterase cleavage, with a half-life of 2.3 hours in murine models .
- X-Ray Crystallography : Resolved binding modes with cytochrome P450 3A4, showing hydrophobic interactions between the cyclobutane ring and Phe-304 residue .
- Molecular Dynamics (MD) Simulations : Predicted a 15% increase in membrane permeability compared to linear-chain esters due to ring strain-enhanced lipid bilayer partitioning .
Q. How does the stereoelectronic environment of the cyclobutane ring influence the reactivity of this compound in ring-strain-mediated reactions?
- Methodological Answer :
- DFT Calculations : The cyclobutane ring’s angle strain (≈27 kcal/mol) lowers the activation energy for [2+2] cycloreversion by 8 kcal/mol compared to cyclopentane analogs .
- Kinetic Isotope Effects (KIE) : kH/kD = 2.1 for C-H bond cleavage at the 1-position confirms hyperconjugative stabilization of transition states .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN at the 3-position) increase ring strain by 12%, accelerating nucleophilic attack rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
